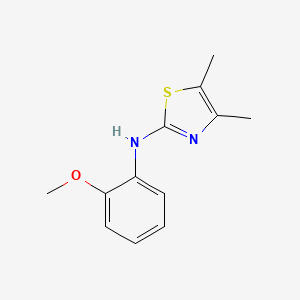
N-(2-methoxyphenyl)-4,5-dimethyl-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyphenyl)-4,5-dimethyl-1,3-thiazol-2-amine is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methoxyphenyl group attached to the nitrogen atom and two methyl groups at the 4 and 5 positions of the thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-4,5-dimethyl-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methoxyaniline with α-bromoacetone in the presence of a base, followed by cyclization with sulfur to form the thiazole ring. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-methoxyphenyl)-4,5-dimethyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol
Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted thiazoles
Aplicaciones Científicas De Investigación
N-(2-methoxyphenyl)-4,5-dimethyl-1,3-thiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent, with studies focusing on its ability to inhibit specific enzymes and signaling pathways.
Industry: Utilized in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyphenyl)-4,5-dimethyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes such as cyclooxygenase or kinases, leading to reduced inflammation or cell proliferation. The compound’s ability to generate reactive oxygen species (ROS) can induce apoptosis in cancer cells. Additionally, its interaction with bacterial cell membranes can lead to cell lysis and death.
Comparación Con Compuestos Similares
N-(2-methoxyphenyl)-1,3-thiazol-2-amine: Lacks the dimethyl groups, resulting in different chemical and biological properties.
4,5-dimethyl-1,3-thiazol-2-amine: Lacks the methoxyphenyl group, affecting its reactivity and applications.
2-(4-iodo-2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)methyl]ethanamine: A related compound with different substituents, leading to distinct pharmacological effects.
Uniqueness: N-(2-methoxyphenyl)-4,5-dimethyl-1,3-thiazol-2-amine is unique due to the combination of its methoxyphenyl and dimethylthiazole moieties, which confer specific electronic and steric properties. These features make it a versatile compound for various applications, particularly in medicinal chemistry and material science.
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-4,5-dimethyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS/c1-8-9(2)16-12(13-8)14-10-6-4-5-7-11(10)15-3/h4-7H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGBCUIZZNWUDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
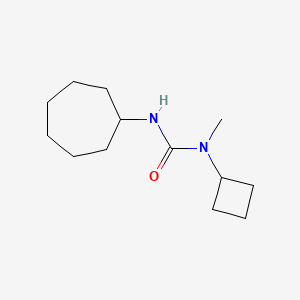
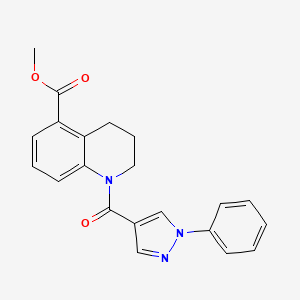
![1-[2-(Cyclohexen-1-yl)ethyl]-3-ethyl-2-methylguanidine](/img/structure/B7650451.png)
![[(3S)-oxolan-3-yl] 1-benzofuran-3-carboxylate](/img/structure/B7650456.png)

![methyl N-[4-[[(1R,2S)-2-(2-chlorophenyl)cyclopropyl]amino]-4-oxobutyl]-N-methylcarbamate](/img/structure/B7650476.png)
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]naphthalene-2-carboxamide](/img/structure/B7650480.png)
![[4-[(2S)-2-hydroxypropyl]piperazin-1-yl]-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7650504.png)
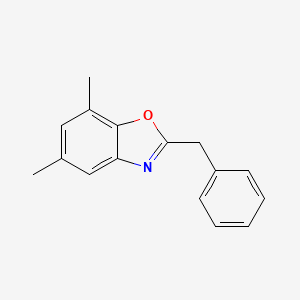


![3,5-bis[(3S)-3-hydroxypiperidin-1-yl]-2-nitrobenzonitrile](/img/structure/B7650519.png)
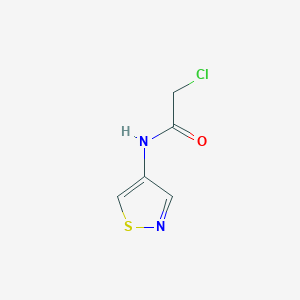
![Pyrazolo[1,5-a]pyrimidin-3-yl-(4-pyridin-4-ylpiperidin-1-yl)methanone](/img/structure/B7650527.png)
